molecular formula C6H12O4 B1595250 Ethyl ethoxyhydroxyacetate CAS No. 49653-17-0

Ethyl ethoxyhydroxyacetate

Cat. No. B1595250
CAS RN: 49653-17-0
M. Wt: 148.16 g/mol
InChI Key: PGALUWKYZXVZMU-UHFFFAOYSA-N
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Description

Ethyl ethoxyhydroxyacetate, also known as Ethyl 2-Ethoxy-2-hydroxyacetate or ETHYL 2-ETHOXYGLYCOLATE, is a compound useful in organic synthesis . It has a molecular formula of C6H12O4 . The average mass is 148.157 Da and the monoisotopic mass is 148.073563 Da .


Molecular Structure Analysis

The molecular structure of Ethyl ethoxyhydroxyacetate consists of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl ethoxyhydroxyacetate is a colourless oil . It has a density of 1.095±0.06 g/cm3, a melting point of 134.5-136.0 °C, and a boiling point of 100-120°C .

Scientific Research Applications

Synthesis Processes and Applications in Chemical Reactions

Ethyl Ethoxyhydroxyacetate is explored in various synthesis processes and its role in chemical reactions is of significant interest. For instance, it undergoes thermal condensation with various ketones, presenting a method to attach a hydroxyacetic ester side chain to carbon atoms adjacent to the carbonyl function, leading to 2-hydroxy-4-keto-alkanoic esters. This process offers avenues for various chemical transformations, highlighting its role in synthetic chemistry (Noltes & Kögl, 2010).

Role in Catalytic Processes

Ethyl Ethoxyhydroxyacetate has been studied for its role in catalytic processes. Research has shown that it can be produced through catalytic reactions involving diethyl oxalate hydrogenation. In these processes, it's noteworthy how the yield and selectivity of Ethyl Ethoxyhydroxyacetate can be controlled by varying the catalysts and reaction conditions (Ding et al., 2017).

Involvement in Green Chemistry and Environmental Applications

Ethyl Ethoxyhydroxyacetate is also implicated in green chemistry applications. For instance, a solvent-free Friedel-Crafts reaction has been developed for the regioselective synthesis of ethyl (9-anthryl)glyoxylate, demonstrating the potential of Ethyl Ethoxyhydroxyacetate in environmentally friendly chemical processes (Li et al., 2008).

Role in Biochemistry and Molecular Biology

Ethyl Ethoxyhydroxyacetate has relevance in biochemical studies as well. Its derivatives are involved in studies related to oxidative stress and antioxidant responses in marine unicellular algae, indicating its potential use in biochemical and molecular biology research (Yang et al., 2011).

Safety And Hazards

Ethyl ethoxyhydroxyacetate should be handled with care. Exposure can cause eye irritation and drowsiness or dizziness . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

ethyl 2-ethoxy-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-9-5(7)6(8)10-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGALUWKYZXVZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303847
Record name Ethyl 2-ethoxy-2-hydroxyacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-2-hydroxyacetate

CAS RN

49653-17-0
Record name Ethyl 2-ethoxy-2-hydroxyacetate
Source CAS Common Chemistry
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Record name Ethyl ethoxyhydroxyacetate
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Record name 49653-17-0
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Record name Ethyl 2-ethoxy-2-hydroxyacetate
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Record name Ethyl ethoxyhydroxyacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Noltes, F Kögl - Recueil des Travaux Chimiques des Pays …, 1961 - Wiley Online Library
… A number of condensations with ethyl ethoxyhydroxyacetate (I) has been carried out in which ketones of different structural type were employed. The results are listed in Table I. …
Number of citations: 10 onlinelibrary.wiley.com

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